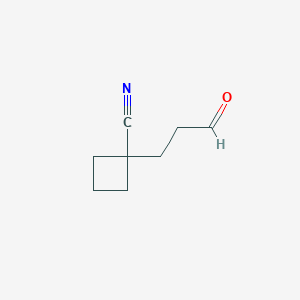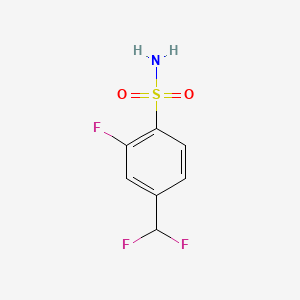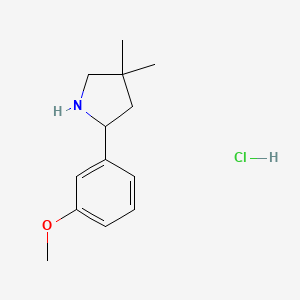![molecular formula C11H21NO B13472612 N-methyl-3-oxaspiro[5.5]undecan-9-amine](/img/structure/B13472612.png)
N-methyl-3-oxaspiro[5.5]undecan-9-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-3-oxaspiro[55]undecan-9-amine is a chemical compound with a unique spiro structure, which includes a nitrogen atom and an oxygen atom within its bicyclic framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-3-oxaspiro[5.5]undecan-9-amine typically involves the formation of the spiro structure through cyclization reactions. One common method involves the reaction of a suitable precursor with a methylating agent under controlled conditions to introduce the N-methyl group. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentrations .
Analyse Des Réactions Chimiques
Types of Reactions
N-methyl-3-oxaspiro[5.5]undecan-9-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to convert certain functional groups into their reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles such as alkyl halides. Reaction conditions typically involve controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and the use of appropriate solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-methyl-3-oxaspiro[5.5]undecan-9-one, while substitution reactions can produce various N-alkylated derivatives .
Applications De Recherche Scientifique
N-methyl-3-oxaspiro[5.5]undecan-9-amine has several scientific research applications:
Mécanisme D'action
The mechanism of action of N-methyl-3-oxaspiro[5.5]undecan-9-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spiro structure allows it to fit into binding sites with high specificity, potentially modulating the activity of these targets. This can lead to various biological effects, depending on the pathways involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-oxaspiro[5.5]undecan-9-amine: Lacks the N-methyl group, which may affect its biological activity and chemical reactivity.
N,N-dimethyl-3-oxaspiro[5.5]undecan-9-amine: Contains an additional methyl group on the nitrogen, which can influence its solubility and interaction with molecular targets.
3-oxaspiro[5.5]undecan-9-one:
Uniqueness
N-methyl-3-oxaspiro[5.5]undecan-9-amine is unique due to its specific spiro structure combined with the N-methyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C11H21NO |
|---|---|
Poids moléculaire |
183.29 g/mol |
Nom IUPAC |
N-methyl-3-oxaspiro[5.5]undecan-9-amine |
InChI |
InChI=1S/C11H21NO/c1-12-10-2-4-11(5-3-10)6-8-13-9-7-11/h10,12H,2-9H2,1H3 |
Clé InChI |
PKXYGHKQZFYNIQ-UHFFFAOYSA-N |
SMILES canonique |
CNC1CCC2(CC1)CCOCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(3S,3aR,6aR)-2H,3H,3aH,6aH-furo[3,2-b]furan-3-ol](/img/structure/B13472541.png)



![4-[1-(Trifluoromethyl)cyclopropyl]-1,3-thiazol-2-amine](/img/structure/B13472585.png)




![8-Methyl-3,8-diazabicyclo[4.2.0]octane dihydrochloride](/img/structure/B13472606.png)


